N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide
Description
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide is an acetamide derivative featuring a pyrrolidine core substituted at the 3-position with a methyl group bearing a 2-hydroxyethyl moiety. Its molecular formula is C₉H₁₈N₂O₂ (molecular weight: 186.26 g/mol), as inferred from structural analogs like N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide . While direct pharmacological data for this compound is absent in the provided evidence, related acetamide derivatives are explored for therapeutic applications, including GPR139 agonism and enzyme inhibition .
Properties
IUPAC Name |
N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)10-6-9-2-3-11(7-9)4-5-12/h9,12H,2-7H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOMEXWUGFXGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide typically involves the reaction of 3-pyrrolidinemethanol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-[1-(2-Oxo-ethyl)-pyrrolidin-3-ylmethyl]-acetamide.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights structural differences between the target compound and its analogs:
Key Observations :
- Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to chloro-acetyl () or ethoxy () substituents.
- Chirality : Stereoisomers like the (S)-configured analog () highlight the importance of enantiomeric purity in pharmacological activity.
- Core Variations : Piperidine-based analogs () exhibit distinct conformational flexibility compared to pyrrolidine derivatives.
Biological Activity
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a hydroxyethyl substituent and an acetamide functional group. The presence of these functional groups is crucial for its biological interactions. The hydroxyethyl group can engage in hydrogen bonding with biological macromolecules, while the acetamide moiety is known to interact with various enzymes and receptors, potentially modulating their activity .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Hydrogen Bonding: The hydroxyethyl group facilitates hydrogen bonding, enhancing the compound's affinity for biological targets.
- Enzyme Interaction: The acetamide group may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
These interactions can lead to modulation of cellular processes, making the compound a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have been evaluated for their antibacterial and antifungal properties against various pathogens:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrolidine Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrolidine Derivative B | 12.5 | Escherichia coli |
Preliminary studies suggest that this compound may also exhibit activity against Gram-positive and Gram-negative bacteria, although specific MIC values for this compound are yet to be determined .
Case Studies and Research Findings
-
Antimicrobial Evaluation:
A comprehensive study evaluated various pyrrolidine derivatives for their antimicrobial properties, noting that structural modifications significantly influenced their activity. Compounds with hydroxyethyl and acetamide groups showed enhanced interactions with bacterial membranes . -
Therapeutic Applications:
Research has focused on the potential use of this compound as a precursor in drug development, particularly in synthesizing more complex molecules with targeted biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
